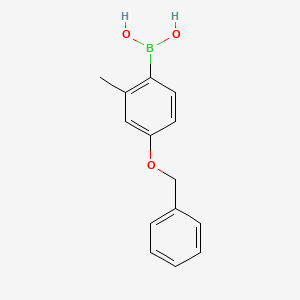

4-Benzyloxy-2-methylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFDGOVNBMYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378304 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847560-49-0 | |

| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Benzyloxy-2-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data.

Introduction

This compound is an important arylboronic acid derivative. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to create biaryl and other complex structures. The presence of the benzyloxy and methyl groups on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of novel organic molecules.

Synthetic Pathways

The synthesis of this compound is typically achieved from the corresponding aryl halide, 4-(Benzyloxy)-1-bromo-2-methylbenzene. Two primary methods are employed for the conversion of the aryl bromide to the boronic acid: the Grignard reaction and the lithiation-borylation reaction.

Synthesis of the Precursor: 4-(Benzyloxy)-1-bromo-2-methylbenzene

The starting material, 4-(Benzyloxy)-1-bromo-2-methylbenzene, can be synthesized from commercially available 4-bromo-2-methylphenol via a Williamson ether synthesis.

Caption: Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene.

Synthesis of this compound

This classic method involves the formation of a Grignard reagent from 4-(Benzyloxy)-1-bromo-2-methylbenzene, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis.

Caption: Grignard reaction pathway for boronic acid synthesis.

An alternative to the Grignard route is the direct lithiation of the aryl bromide at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis. This method can sometimes offer better functional group tolerance.

Caption: Lithiation-borylation pathway for boronic acid synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its precursor.

Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene

Materials:

-

4-Bromo-2-methylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 4-(Benzyloxy)-1-bromo-2-methylbenzene.

Synthesis of this compound via Grignard Reaction

Materials:

-

4-(Benzyloxy)-1-bromo-2-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Triisopropyl borate [B(O-iPr)₃]

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 4-(Benzyloxy)-1-bromo-2-methylbenzene (1.0 eq) in anhydrous THF via a dropping funnel.

-

Initiate the reaction by gentle heating. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.

-

After the addition, stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2).

-

Stir vigorously for 30 minutes.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) or by acid-base extraction to yield this compound.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene

| Parameter | Value |

| Starting Material | 4-Bromo-2-methylphenol |

| Reagents | Benzyl bromide, K₂CO₃ |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Table 2: Synthesis of this compound via Grignard Reaction

| Parameter | Value |

| Starting Material | 4-(Benzyloxy)-1-bromo-2-methylbenzene |

| Reagents | Mg, B(O-iPr)₃, HCl |

| Solvent | Anhydrous THF |

| Borylation Temperature | -78 °C to room temperature |

| Reaction Time | ~16 hours |

| Typical Yield | 60-80% |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Grignard pathway.

Caption: Experimental workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The general catalytic cycle is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic acid

CAS Number: 847560-49-0

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical structure features a boronic acid group ortho to a methyl group and para to a benzyloxy group on a phenyl ring. This substitution pattern imparts specific reactivity and steric properties that are valuable in organic synthesis.

| Property | Value | Reference |

| CAS Number | 847560-49-0 | [1] |

| Molecular Formula | C₁₄H₁₅BO₃ | [2][3] |

| Molecular Weight | 242.08 g/mol | [2][3] |

| Melting Point | 154-158 °C | |

| Solubility | Slightly soluble in DMSO | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | 96-105% (Assay by titration) | [4] |

Spectroscopic Data:

While a complete set of spectra is not publicly available, a proton NMR (¹H NMR) spectrum has been reported.[1] Characteristic peaks for similar boronic acid compounds include resonances for the aromatic protons, the benzylic protons of the protecting group, and the methyl protons. Infrared (IR) spectroscopy of analogous compounds shows characteristic bands for B-O and C-O stretching.[5] Mass spectrometry would confirm the molecular weight of the compound.[6]

Synthesis of this compound

-

Protection of the phenolic hydroxyl group: Starting from 4-hydroxy-2-methyltoluene, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the starting material with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.

-

Bromination of the aromatic ring: The resulting 4-(benzyloxy)-1-methylbenzene is then brominated at the ortho position to the methyl group. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

-

Formation of the boronic acid: The aryl bromide is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction with a diboron reagent.

Illustrative Synthetic Workflow:

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures).

-

Degassing: The reaction mixture is typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: The mixture is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. Microwave irradiation can also be employed to accelerate the reaction.[8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Quantitative Data on Suzuki-Miyaura Reactions:

Specific yield data for Suzuki-Miyaura reactions employing this compound are not extensively reported in readily accessible literature. However, similar arylboronic acids typically provide good to excellent yields (often >80%) when coupled with a variety of aryl and heteroaryl halides.[3][9][10] The yield is dependent on the specific substrates, catalyst system, and reaction conditions employed.

Role in Drug Discovery and Development

Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications.[4][7] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many drug candidates. While specific drug candidates synthesized using this compound are not explicitly detailed in the available literature, its structural features suggest its utility in constructing molecules targeting a range of biological pathways. For instance, the benzyloxy group can serve as a precursor to a phenol, which is a common hydrogen bond donor/acceptor in drug-receptor interactions.

Potential Therapeutic Signaling Pathways:

Given the prevalence of biaryl structures in pharmaceuticals, derivatives of this compound could potentially be explored as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. An example of a signaling pathway where biaryl-containing small molecules often play a role is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. This capability makes it a significant tool for researchers and professionals in the field of drug discovery and materials science. Further research into its specific applications and the biological activities of its derivatives is warranted to fully explore its potential.

References

- 1. This compound(847560-49-0) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Methylbenzeneboronic acid [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-methylphenylboronic acid is a versatile synthetic building block, playing a significant role in the fields of organic synthesis and medicinal chemistry. As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is fundamental to the construction of complex molecular frameworks, particularly biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The presence of the benzyloxy and methyl groups on the phenyl ring allows for tailored modifications and imparts specific steric and electronic properties, making it a valuable reagent in the synthesis of targeted molecules for drug discovery and materials science.[1][2][3]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 847560-49-0 | [4][5] |

| Molecular Formula | C₁₄H₁₅BO₃ | [5] |

| Molecular Weight | 242.08 g/mol | [6] |

| IUPAC Name | [4-(benzyloxy)-2-methylphenyl]boronic acid | [5] |

| Appearance | White to off-white solid/powder | [7] |

| Stability | Stable under recommended storage conditions; may form anhydride trimers (boroximes) | [8][9] |

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[1][10] This reaction enables the formation of a C-C bond between the aryl group of the boronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[11] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[2][10]

The general catalytic cycle for this reaction is a well-established process involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Arylboronic acids are crucial building blocks in medicinal chemistry.[2] The structural motif derived from this compound is found in various compounds explored for therapeutic applications. For example, the related 4-benzyloxy-benzylamino chemotype has been identified as a valuable scaffold for developing potent and selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a drug target for conditions like diabetic retinopathy due to its role in ameliorating inflammation and vascular leakage.[3] The ability to readily form complex biaryl structures via Suzuki coupling makes this reagent a key component in the synthesis of compound libraries for biological screening.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide. Reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., anhydrous K₂CO₃ or 2M aqueous Na₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Reaction vessel (e.g., flame-dried Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed anhydrous solvent to the vessel via syringe.

-

Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[12]

-

Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons on both the phenylboronic acid and benzyloxy rings, a singlet for the benzylic CH₂ protons (~5.0 ppm), a singlet for the methyl group protons (~2.3 ppm), and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Aromatic carbons would appear in the typical range (~115-160 ppm). Signals for the benzylic carbon, methyl carbon, and the carbon attached to the boron atom would also be characteristic.

-

¹¹B NMR: A single, broad peak is expected in the range of 28-34 ppm, characteristic of an arylboronic acid.[13]

-

IR Spectroscopy: Key absorbances would include a strong, broad O-H stretch (~3300-3500 cm⁻¹) for the boronic acid hydroxyl groups, C-H stretches for aromatic and aliphatic groups, C=C stretches for the aromatic rings, and a B-O stretching vibration (~1350 cm⁻¹).[13]

-

Mass Spectrometry (MS): The molecular ion peak would be observed, corresponding to the compound's molecular weight.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315).[15]

-

Causes serious eye irritation (H319).[15]

-

May cause respiratory irritation (H335).[15]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[16]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Keep away from strong oxidizing agents and strong acids.[8][16]

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of this compound, intended to support its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Benzyloxy)-2-methylbenzoic Acid|Research Chemical [benchchem.com]

- 4. This compound | 847560-49-0 [m.chemicalbook.com]

- 5. 4-Benzyloxy-2-methylbenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Molecular Weight of 4-Benzyloxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 4-Benzyloxy-2-methylphenylboronic acid, a compound of interest in various research and development applications. The following sections present the molecular formula and a step-by-step calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Formula and Weight

The molecular formula for this compound is C₁₄H₁₅BO₃.[1] The molecular weight is calculated by summing the atomic weights of each atom present in the molecule.

A comprehensive summary of the atomic weights of the constituent elements and the final calculated molecular weight is provided in the table below for easy reference and comparison.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 14 | 12.011[2][3][4][5] | 168.154 |

| Hydrogen | H | 15 | 1.008[6][7][8][9][10] | 15.120 |

| Boron | B | 1 | 10.81[11][12][13][14][15] | 10.810 |

| Oxygen | O | 3 | 15.999[16][17][18][19][20] | 47.997 |

| Total | 242.081 |

The calculated molecular weight of this compound is 242.08 g/mol .[21]

Note: The user's request for experimental protocols, signaling pathways, and experimental workflows are not applicable to the determination of a compound's molecular weight and have therefore been omitted from this guide.

References

- 1. 4-Benzyloxy-2-methylbenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Boron - Wikipedia [en.wikipedia.org]

- 13. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

- 21. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methylphenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and characterization, and explores its application in the context of Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 847560-49-0 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Melting Point | 154-158 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and melting point determination of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from the corresponding aryl bromide, followed by borylation with a trialkyl borate. A general, representative protocol is provided below.

Materials:

-

1-(Benzyloxy)-4-bromo-2-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 1-(Benzyloxy)-4-bromo-2-methylbenzene (1.0 equivalent) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a crystalline solid.

Melting Point Determination

The melting point of the synthesized this compound is determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline product is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow.

Applications in Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram.

The Suzuki-Miyaura catalytic cycle, a well-established mechanism, illustrates the role of the palladium catalyst in facilitating the coupling of the aryl halide with the boronic acid.

The utility of this compound in this context allows for the introduction of the 4-benzyloxy-2-methylphenyl moiety into a wide range of organic molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common functional group in biologically active compounds. This strategy is frequently employed in the synthesis of complex natural products and novel drug candidates. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a key building block in the synthesis of bioactive molecules underscores its importance in drug discovery and development.

References

In-Depth Technical Guide: Solubility and Applications of 4-Benzyloxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility characteristics, and primary synthetic applications of 4-Benzyloxy-2-methylphenylboronic acid. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Compound Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized in modern organic synthesis. Its structural features, including the benzyloxy and methyl groups on the phenyl ring, influence its reactivity and solubility, making it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-(Benzyloxy)-2-methylphenyl)boronic acid |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| CAS Number | 847560-49-0 |

| Appearance | Solid |

| Melting Point | 154-158 °C |

| pKa (Predicted) | 8.78 ± 0.58[1] |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds, such as phenylboronic acid, provide valuable insights into its expected solubility behavior.

Qualitative Solubility: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO).[1] The presence of the large, nonpolar benzyloxy group is expected to decrease its solubility in polar solvents compared to unsubstituted phenylboronic acid, while the methyl group has a minor influence.

Analogous Compound Solubility Data: To approximate the solubility of this compound, the well-studied solubility of phenylboronic acid can be used as a proxy. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] This suggests that this compound will likely follow a similar trend, with good solubility in moderately polar to nonpolar aprotic solvents.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents (as an analogue)

| Solvent | Qualitative Solubility |

| Ethers (e.g., Diethyl Ether) | High[2][3][4] |

| Ketones (e.g., Acetone) | High[2][3][4] |

| Chloroform | Moderate[2][3][4] |

| Hydrocarbons (e.g., Hexane) | Very Low[2][3][4] |

Experimental Protocol: Determination of Solubility by the Dynamic Method

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various solvents. It involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, THF, Toluene)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or laser light source and detector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity. The sample is then heated at a slow, constant rate (e.g., 0.1 K/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the intensity of light transmitted through the solution.

-

Equilibrium Temperature Determination: The temperature at which the solution becomes clear and free of any solid material is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Compilation: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, polyolefins, styrenes, and substituted benzenes, which are important structures in many pharmaceutical and materials science applications.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow and Logical Relationships

The successful application of this compound in synthesis is predicated on a logical workflow that begins with understanding its fundamental properties, such as solubility.

References

Technical Guide: NMR Data of 4-Benzyloxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for 4-Benzyloxy-2-methylphenylboronic acid. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where this compound serves as a versatile building block.

Spectroscopic Data

¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.8 | d | 1H | Ar-H |

| 2 | ~7.5-7.3 | m | 5H | Ar-H (benzyl) |

| 3 | ~7.0 | dd | 1H | Ar-H |

| 4 | ~6.9 | d | 1H | Ar-H |

| 5 | ~5.1 | s | 2H | -OCH₂- |

| 6 | ~2.5 | s | 3H | -CH₃ |

| 7 | ~4.5-5.5 | br s | 2H | -B(OH)₂ |

Note: Data is interpreted from the ¹H NMR spectrum available from ChemicalBook.[1] The broad singlet for the boronic acid protons (-B(OH)₂) can vary in chemical shift and may exchange with D₂O.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-B | ~135 |

| C-O | ~160 |

| C-CH₃ | ~140 |

| C (quaternary) | ~120 |

| CH (aromatic) | ~130, 115, 112 |

| C (benzyl, quaternary) | ~137 |

| CH (benzyl, aromatic) | ~128.5, 128, 127.5 |

| -OCH₂- | ~70 |

| -CH₃ | ~20 |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Experimental Protocols

A standard protocol for acquiring NMR spectra of arylboronic acids is provided below. The specifics may be adapted based on the available instrumentation and the sample's properties.

General NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Arylboronic acids can sometimes form oligomers, which may lead to broad signals. Running the NMR in d₄-methanol can sometimes help to obtain sharper signals.

-

Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Synthesis Workflow

This compound is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for its synthesis, which is a key step in the preparation of more complex molecules.

Caption: A representative synthetic pathway for this compound.

Molecular Structure and Key NMR Correlations

The diagram below illustrates the chemical structure of this compound and highlights the key proton environments that are distinguished in the ¹H NMR spectrum.

Caption: Chemical structure and key proton assignments for this compound.

References

An In-depth Technical Guide to the Characterization of 4-Benzyloxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Benzyloxy-2-methylphenylboronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. This document compiles essential physical and spectroscopic data, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and visual representations of key chemical processes.

Core Compound Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a phenylboronic acid moiety substituted with a methyl group and a benzyloxy group, rendering it a versatile reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

| Property | Value | Reference |

| CAS Number | 847560-49-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Melting Point | 154-158 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: A proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound is available through chemical databases.[4]

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. While specific experimental data for this compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

| Assignment | Predicted Chemical Shift (ppm) |

| C-B(OH)₂ | ~135 |

| Aromatic C-O | ~158 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-H | 115-135 |

| Aromatic C (quaternary) | 125-140 |

| -O-CH₂- | ~70 |

| -CH₃ | ~20 |

| Benzyl Aromatic C | 127-137 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 3200-3600 | Boronic acid (-B(OH)₂) |

| C-H Stretch (aromatic) | 3000-3100 | Aromatic rings |

| C-H Stretch (aliphatic) | 2850-3000 | -CH₃, -CH₂- |

| C=C Stretch (aromatic) | 1450-1600 | Aromatic rings |

| B-O Stretch | 1310-1380 | Boronic acid |

| C-O Stretch | 1200-1300 | Ether (-O-CH₂-) |

| B-C Stretch | 1000-1100 | Phenyl-boron bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

| Parameter | Value |

| Molecular Ion [M]⁺ (m/z) | Expected at ~242.08 |

| Key Fragments (m/z) | Expected fragments corresponding to the loss of H₂O, the benzyloxy group, and cleavage of the phenyl ring. |

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Materials:

-

4-Benzyloxy-2-methylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of 4-benzyloxy-2-methylbromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the addition is complete, reflux the mixture until the magnesium is consumed.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A representative protocol for the coupling with an aryl halide is provided below.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of toluene, ethanol, and water as the solvent.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway to this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-methylphenylboronic acid is a versatile organic compound that plays a significant role as a building block in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. These molecules are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and a common application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅BO₃ | [1][2] |

| Molecular Weight | 242.08 g/mol | [1] |

| CAS Number | 847560-49-0 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 154-158 °C | [1] |

| Boiling Point (Predicted) | 436.2±55.0 °C | [1] |

| pKa (Predicted) | 8.78±0.58 | [1] |

| Solubility | Slightly soluble in DMSO | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectral Data

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on general procedures for similar compounds and may require optimization for specific substrates and scales.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 1-(benzyloxy)-3-methylbenzene. The reaction proceeds via ortho-lithiation followed by borylation.

Materials:

-

1-(benzyloxy)-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-(benzyloxy)-3-methylbenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Stability of 4-Benzyloxy-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Benzyloxy-2-methylphenylboronic acid, a key intermediate in organic synthesis. Given the limited availability of specific stability data for this compound, this guide integrates foundational principles of arylboronic acid stability, data from closely related analogs, and standardized experimental protocols to offer a thorough understanding for researchers, scientists, and drug development professionals.

Core Stability Profile

This compound is a white to off-white crystalline powder.[1] Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. For optimal stability, it is recommended to store the compound at room temperature in a dry, well-ventilated place, protected from light.[1][2]

The presence of the benzyloxy and ortho-methyl substituents on the phenyl ring is expected to influence the stability profile of this compound. The electron-donating nature of the benzyloxy group may affect the Lewis acidity of the boron atom, while the ortho-methyl group can impart steric effects that may influence intermolecular interactions and the rate of degradation.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous substituted phenylboronic acids can provide valuable insights into its expected stability. The following table summarizes relevant physicochemical properties of this compound and its analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions |

| This compound | 847560-49-0 | C₁₄H₁₅BO₃ | 242.08 | Not specified | Room Temperature |

| 4-Benzyloxy-3-methylphenylboronic acid | 338454-30-1 | C₁₄H₁₅BO₃ | 242.08 | 130 | Room Temperature[1] |

| 2-Methylphenylboronic acid | 16419-60-6 | C₇H₉BO₂ | 135.96 | 162-164 | 0-6°C[2] |

| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-206 | 0-8°C[3] |

| p-Tolylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | 256-263 | Room Temperature[4] |

Major Decomposition Pathways

The primary degradation pathways anticipated for this compound are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is a common degradation route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture. For this compound, this would result in the formation of 3-methyl-4-benzyloxybenzene and boric acid.

Oxidation

The boron center in arylboronic acids is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol, in this case, 4-benzyloxy-2-methylphenol, and boric acid.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following are detailed methodologies for key experiments.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for monitoring the stability of this compound and its degradation products.[6]

-

Instrumentation : HPLC with a UV detector or photodiode array (PDA) detector.

-

Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection Wavelength : Determined by the UV spectrum of this compound. A PDA detector is useful for monitoring multiple wavelengths.

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[7]

Forced Degradation Studies

Forced degradation should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

1. Acid and Base Hydrolysis

-

Procedure :

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[7][8]

-

Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before HPLC analysis.

-

Analyze by the stability-indicating HPLC method.

-

2. Oxidative Degradation

-

Procedure :

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

-

Maintain the solution at room temperature.

-

Withdraw aliquots at specified time points.

-

Analyze by HPLC.

-

3. Thermal Degradation

-

Procedure :

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).[6]

-

Withdraw samples at specified time points.

-

Prepare solutions of the samples and analyze by HPLC.

-

For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the onset of decomposition and thermal events.[10]

-

4. Photostability Testing

-

Procedure :

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC.

-

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of substituted phenylboronic acids. From their initial synthesis in the 19th century to their contemporary applications as pivotal tools in organic synthesis and medicinal chemistry, this document outlines the key milestones, experimental methodologies, and quantitative data that have shaped our understanding and utilization of these versatile compounds.

Early Discovery and Synthesis: The Genesis of Organoboron Chemistry

The journey of phenylboronic acids begins in the mid-19th century with the pioneering work of Edward Frankland. In 1860, Frankland's experiments with organometallic compounds laid the foundation for the field of organoboron chemistry.[1][2] Although not focused on phenyl derivatives specifically, his work established the fundamental principles of creating carbon-boron bonds.

The first documented synthesis of benzeneboronic acid is attributed to Michaelis and Becker in 1880.[3] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was subsequently hydrolyzed to yield benzeneboronic acid.[3] This early synthesis, while groundbreaking, was arduous and utilized highly toxic reagents, limiting its widespread adoption.

A significant advancement came with the advent of organometallic reagents. The reaction of phenylmagnesium bromide (a Grignard reagent) or phenyllithium with borate esters, such as trimethyl borate, followed by acidic hydrolysis, became a more accessible route to phenylboronic acid.[3][4] This approach offered a more practical and scalable method, paving the way for the synthesis of a wider range of substituted derivatives.

The Suzuki-Miyaura Revolution: A Paradigm Shift in Cross-Coupling Chemistry

The latter half of the 20th century witnessed a surge in the utility of substituted phenylboronic acids, largely driven by the development of palladium-catalyzed cross-coupling reactions. The most transformative of these is the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979.[5][6][7][8] This reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound (such as a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[5][9]

The mild reaction conditions, high functional group tolerance, and stereospecificity of the Suzuki-Miyaura coupling have made it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug molecules.[5] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.[9]

Substituted Phenylboronic Acids in Medicinal Chemistry: From Serendipity to Rational Design

The unique chemical properties of the boronic acid functional group—its ability to form reversible covalent bonds with diols and act as a transition state analog inhibitor of certain enzymes—have positioned substituted phenylboronic acids as a privileged scaffold in drug discovery.

Enzyme Inhibition: A Tale of Serine Proteases and the Proteasome

Early studies revealed that arylboronic acids act as potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[10][11][12] The inhibitory mechanism involves the interaction of the boronic acid with the active site serine and histidine residues, mimicking the tetrahedral transition state of peptide bond hydrolysis.

This concept of boronic acid-mediated enzyme inhibition reached its zenith with the development of Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a potent and selective inhibitor of the 26S proteasome. The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins.[13][14][15][16][17] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Its approval by the FDA in 2003 for the treatment of multiple myeloma marked a significant milestone, validating boronic acids as a viable class of therapeutics.

The ubiquitin-proteasome pathway, targeted by Bortezomib, is a complex process responsible for protein degradation.

Saccharide Sensing: A Sweet Interaction

The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols has been extensively exploited for the development of sensors for saccharides.[18][19][20] This interaction is pH-dependent and can be tailored by modifying the electronic properties of the phenyl ring. Substituted phenylboronic acids are therefore key components in fluorescent sensors and other analytical devices for monitoring glucose levels, a critical application in diabetes management.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of substituted phenylboronic acids.

Table 1: Comparison of Synthetic Yields for Phenylboronic Acid

| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |

| Michaelis-Becker (1880) | Diphenylmercury, Boron trichloride | Not reported | [3] |

| Grignard Reaction | Phenylmagnesium bromide, Trimethyl borate | 50-80 | [3][4] |

| Suzuki-Miyaura Coupling | Iodobenzene, Bis(pinacolato)diboron, Pd catalyst | 80-95 | [9] |

Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases

| Compound | β-Lactamase Target | Inhibition Constant (Ki) | Reference |

| 3-azidomethylphenyl boronic acid | KPC-2 (Class A) | 730 nM | [21] |

| Triazole derivative 10a | AmpC (Class C) | 140 nM | [21] |

| Phenylboronic Acid | Class A and C general | Micromolar range | [22][23] |

Table 3: Binding Affinities of Phenylboronic Acids for Saccharides

| Phenylboronic Acid Derivative | Saccharide | Binding Constant (K, M-1) | Reference |

| Phenylboronic acid | Fructose | 4370 | |

| Phenylboronic acid | Glucose | 110 | |

| meta-amido substituted phenylboronic acid | Sialic Acid | up to 40 | [24] |

| 3-pyridylboronic acid | Sialic Acid | >1000 | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of substituted phenylboronic acids.

Historical Synthesis of Phenylboronic Acid via Grignard Reaction (Adapted from literature descriptions)

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Trimethyl borate

-

Sulfuric acid (concentrated)

-

Ice

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in the flask.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.

-

Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

The reaction mixture is cooled in an ice bath.

-

A solution of trimethyl borate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by carefully pouring the mixture onto a slurry of crushed ice and concentrated sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

The crude product is purified by recrystallization from water or an appropriate organic solvent.

Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and an Aryl Halide (Generalized Protocol)

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., Na2CO3, K2CO3, Cs2CO3)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

The solvent(s) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent and washed with water or brine.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Assay for β-Lactamase Inhibition by a Phenylboronic Acid Derivative (Generalized Protocol)

Objective: To determine the inhibitory potency (IC50 or Ki) of a phenylboronic acid derivative against a β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Phenylboronic acid inhibitor of varying concentrations

-

Assay buffer (e.g., phosphate buffer at a specific pH)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the phenylboronic acid inhibitor in the assay buffer.

-

In the wells of a microplate, add the assay buffer, the β-lactamase enzyme, and the inhibitor solution (or buffer for the control).

-

Pre-incubate the enzyme with the inhibitor for a defined period at a controlled temperature.

-

Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to all wells.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

If the inhibition mechanism is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 7. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 8. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. doi10.1016/S0040-4039(01)95429-2 - References - Scientific Research Publishing [scirp.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 22. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Handling and Storage of 4-Benzyloxy-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and disposal of 4-Benzyloxy-2-methylphenylboronic acid. Adherence to these guidelines is critical to ensure the integrity of the compound for research and development applications, as well as to maintain a safe laboratory environment.

Chemical and Physical Properties

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 847560-49-0 |